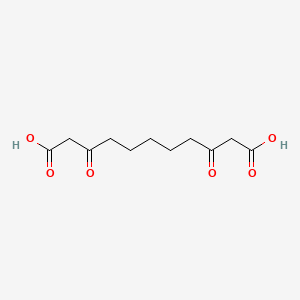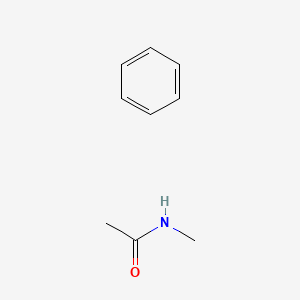
benzene;N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene;N-methylacetamide is an organic compound that combines the aromatic properties of benzene with the amide functionality of N-methylacetamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene;N-methylacetamide can be synthesized through several methods:
Reaction of Benzene with N-Methylacetamide: This involves the direct reaction of benzene with N-methylacetamide under specific conditions to form the desired compound.
Acylation of Benzene: Benzene can be acylated using acetic anhydride and methylamine to produce N-methylacetamide, which can then be combined with benzene.
Reduction of N-(Hydroxymethyl)acetamide: This method involves the reduction or hydrogenation of N-(hydroxymethyl)acetamide in the presence of benzene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.
High-Temperature Reactions: Conducting reactions at elevated temperatures to increase reaction rates and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene;N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used for substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary and secondary amines.
Substitution: Products vary based on the substituent introduced, such as nitrobenzene, halobenzene, etc.
Applications De Recherche Scientifique
Benzene;N-methylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzene;N-methylacetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Benzene;N-methylacetamide can be compared with similar compounds such as:
N,N-Dimethylacetamide: Similar in structure but with two methyl groups attached to the nitrogen.
Acetamide: Lacks the benzene ring and has different chemical properties.
Benzamide: Contains a benzene ring but lacks the N-methyl group.
Propriétés
Numéro CAS |
90058-64-3 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
benzene;N-methylacetamide |
InChI |
InChI=1S/C6H6.C3H7NO/c1-2-4-6-5-3-1;1-3(5)4-2/h1-6H;1-2H3,(H,4,5) |
Clé InChI |
OZYGZAXSJJALSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC.C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


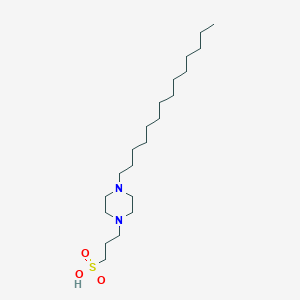

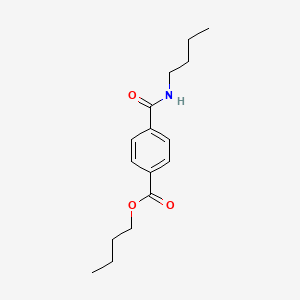
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
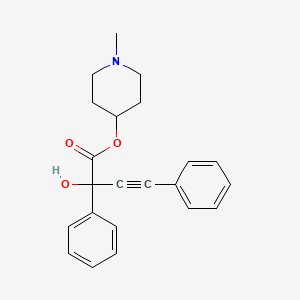
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)
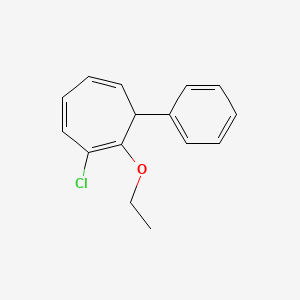
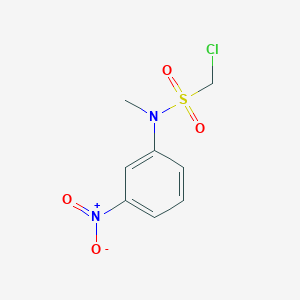
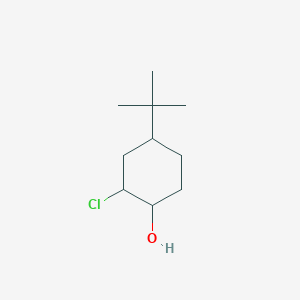
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
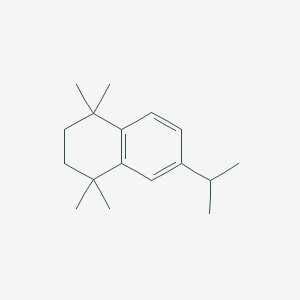
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
